(5-Pentyloxazol-2-yl)methanamine
Description
(5-Pentyloxazol-2-yl)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with a pentyl chain at the 5-position and a methanamine group at the 2-position. The pentyl substituent enhances lipophilicity, which may influence membrane permeability and bioavailability, while the primary amine group offers sites for hydrogen bonding and salt formation. This compound is of interest in medicinal chemistry and materials science due to its modular structure, allowing for functional group tuning .
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(5-pentyl-1,3-oxazol-2-yl)methanamine |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-8-7-11-9(6-10)12-8/h7H,2-6,10H2,1H3 |
InChI Key |
DELHCRKEEGOSFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(O1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Pentyloxazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-pentyl-2-oxazoline with formaldehyde and ammonium chloride, followed by reduction . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as crystallization and distillation, are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Pentyloxazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
(5-Pentyloxazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5-Pentyloxazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
(4-(Oxazol-2-yl)phenyl)methanamine (CAS 885466-67-1)
- Similarity Score : 0.77
- Key Features : Replaces the pentyl group with a phenyl ring at the 4-position of the oxazole.
- However, reduced lipophilicity compared to the pentyl chain may decrease membrane permeability.
2-Phenyloxazole-5-carboxylic Acid (CAS 106833-79-8)
- Similarity Score : 0.78
- Key Features : Substitutes the methanamine with a carboxylic acid group at the 5-position.
- Impact : The carboxylic acid introduces acidity (pKa ~4-5), enabling ionic interactions and solubility in polar solvents. This contrasts with the basic amine in the target compound, which may form salts at physiological pH.
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine
- Source :
- Key Features : Replaces the oxazole with an oxadiazole ring (two nitrogen atoms instead of one).
- Impact : Oxadiazole’s higher electron-deficient nature enhances metabolic stability and may alter binding affinity in biological targets compared to oxazole .
(5-Methylbenzo[d]oxazol-2-yl)methanamine (CAS 944897-59-0)
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| (5-Pentyloxazol-2-yl)methanamine | C₉H₁₆N₂O | Pentyl, Methanamine | Not Reported | ~2.5 |
| (4-(Oxazol-2-yl)phenyl)methanamine | C₁₀H₁₀N₂O | Phenyl, Methanamine | Not Reported | ~1.8 |
| 2-Phenyloxazole-5-carboxylic Acid | C₁₀H₇NO₃ | Phenyl, Carboxylic Acid | Not Reported | ~1.2 |
| 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | C₁₀H₁₁N₃O | 4-Methylphenyl, Oxadiazole | Not Reported | ~2.0 |
| (5-Methylbenzo[d]oxazol-2-yl)methanamine | C₉H₁₀N₂O | Benzoxazole, Methyl | Not Reported | ~2.3 |
Notes:
- LogP values estimated based on substituent contributions. The pentyl group in the target compound increases hydrophobicity compared to phenyl or methyl groups.
- Melting points for aryl-substituted oxazoles (e.g., 2-phenyl-5-γ-tolyloxazole) range from 81–187°C , suggesting that the target compound’s pentyl chain may lower its melting point due to reduced crystallinity.
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